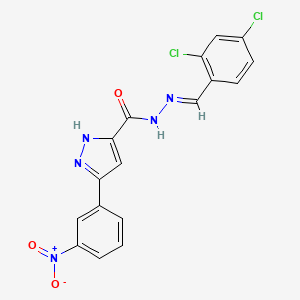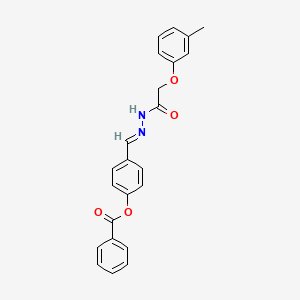![molecular formula C15H14Br3N3O3S B11981321 N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide](/img/structure/B11981321.png)
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide is a complex organic compound with the molecular formula C15H14Br3N3O3S This compound is characterized by the presence of a benzamide group, a tribromoethyl group, and an aminosulfonyl aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminosulfonyl Aniline Intermediate: This step involves the sulfonation of aniline to form 4-aminosulfonylaniline.
Introduction of the Tribromoethyl Group: The next step involves the bromination of an appropriate precursor to introduce the tribromoethyl group.
Coupling Reaction: Finally, the aminosulfonyl aniline intermediate is coupled with the tribromoethyl precursor in the presence of a coupling agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: This involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The tribromoethyl group can undergo substitution reactions with nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The tribromoethyl group plays a crucial role in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}benzamide: This compound has a similar structure but with a trichloroethyl group instead of a tribromoethyl group.
N-{1-[4-(aminosulfonyl)anilino]carbothioyl}amino-2,2,2-trichloroethyl}benzamide: This compound contains a carbothioyl group and a trichloroethyl group.
Uniqueness
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-tribromoethyl}benzamide is unique due to the presence of the tribromoethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where bromine atoms play a crucial role in the desired chemical transformations.
Propriétés
Formule moléculaire |
C15H14Br3N3O3S |
|---|---|
Poids moléculaire |
556.1 g/mol |
Nom IUPAC |
N-[2,2,2-tribromo-1-(4-sulfamoylanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H14Br3N3O3S/c16-15(17,18)14(21-13(22)10-4-2-1-3-5-10)20-11-6-8-12(9-7-11)25(19,23)24/h1-9,14,20H,(H,21,22)(H2,19,23,24) |
Clé InChI |
LDRCXSFJUTVNKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2E)-but-2-en-1-yl]-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11981241.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11981243.png)



![Hexyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B11981261.png)

![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11981268.png)

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11981274.png)

![5-(4-methylphenyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11981278.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[2-(1-methylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11981288.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11981295.png)
